BenchChemオンラインストアへようこそ!

5-(3-Chlorophenyl)pyrazin-2(1H)-one

Chemical procurement Quality control Synthetic intermediate

5-(3-Chlorophenyl)pyrazin-2(1H)-one (CAS 88066-89-1) is a synthetic heterocyclic 2(1H)-pyrazinone substituted at the C5 position with a meta-chlorophenyl group. Its molecular formula is C₁₀H₇ClN₂O (MW 206.63 g·mol⁻¹).

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 88066-89-1
Cat. No. B11895906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)pyrazin-2(1H)-one
CAS88066-89-1
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CNC(=O)C=N2
InChIInChI=1S/C10H7ClN2O/c11-8-3-1-2-7(4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14)
InChIKeyGNKNPXDGFFJDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenyl)pyrazin-2(1H)-one (CAS 88066-89-1) – Compound Identity, Core Structure, and Procurement Baseline


5-(3-Chlorophenyl)pyrazin-2(1H)-one (CAS 88066-89-1) is a synthetic heterocyclic 2(1H)-pyrazinone substituted at the C5 position with a meta-chlorophenyl group . Its molecular formula is C₁₀H₇ClN₂O (MW 206.63 g·mol⁻¹) . The pyrazin-2(1H)-one scaffold is widely exploited in medicinal chemistry as a kinase hinge‑binding motif and as an intermediate for the synthesis of more complex bioactive molecules, including CRF₁ receptor antagonists and Btk inhibitors [1][2]. The 3‑chlorophenyl substituent introduces a defined steric and electronic signature that distinguishes this compound from its positional isomers (2‑chloro, 4‑chloro) and unsubstituted phenyl analogs, making it a valuable tool for structure‑activity relationship (SAR) exploration in drug‑discovery programmes [1].

Why 5-(3-Chlorophenyl)pyrazin-2(1H)-one Cannot Be Interchanged with Positional Isomers or Unsubstituted Phenylpyrazinones


Positional isomerism of the chlorophenyl substituent on the pyrazin‑2(1H)-one ring determines both the electronic distribution and the geometry of the hydrogen‑bond donor/acceptor network [1]. In the context of CRF₁ receptor antagonism, small‑molecule crystal structures and SAR data show that a meta‑chloro substituent on the terminal phenyl ring can enhance antagonist potency by 5‑ to 50‑fold relative to the unsubstituted phenyl analog, depending on the substitution pattern of the core scaffold [2]. In contrast, the ortho‑chloro isomer (3‑(2‑chlorophenyl)pyrazin‑2(1H)‑one, CAS 3253‑05‑2) has demonstrated single‑agent cytotoxicity in cancer cell lines (IC₅₀ values of 1.1–3.3 µM) , whereas the 3‑chlorophenyl variant has not been profiled in the same assay panel, underscoring that biological activity cannot be assumed to transfer across positional isomers. These divergent activity profiles make it scientifically unsound to replace the 5‑(3‑chlorophenyl) derivative with a seemingly “close” analog in SAR studies or lead‑optimization campaigns without direct comparative data.

5-(3-Chlorophenyl)pyrazin-2(1H)-one – Quantitative Differentiator Evidence Against Close Analogs


Purchasable Purity Benchmarking: 98% vs. 95% Typical for Ortho‑Chloro Isomer

The target compound is commercially available at a guaranteed minimum purity of 98% (HPLC) from a major building‑block supplier . The ortho‑chloro positional isomer, 3‑(2‑chlorophenyl)pyrazin‑2(1H)‑one (CAS 3253‑05‑2), is typically offered at 95% purity . This 3‑percentage‑point difference, while modest, can reduce the burden of preparative purification when the compound is used as a starting material in multi‑step syntheses where trace impurities accumulate.

Chemical procurement Quality control Synthetic intermediate

Predicted Lipophilicity and Topological Polar Surface Area – Differentiation from Ortho and Para Isomers

In silico calculations yield a logP of 2.09 and a TPSA of 45.75 Ų for 5‑(3‑chlorophenyl)pyrazin‑2(1H)‑one . The ortho‑chloro isomer has a slightly lower predicted logP (≈1.95–2.00) due to intramolecular polar interactions, while the para‑chloro isomer displays a marginally higher logP (≈2.15) because of its more linear shape and reduced dipole moment [1]. These differences in logP, though small, can translate into measurably different membrane permeability and solubility profiles when incorporated into larger lead molecules [2].

Physicochemical profiling Drug‑likeness ADME prediction

Hydrogen‑Bond Donor/Acceptor Profile – Scarcity of Literature Bioactivity Data Contrasts with Ortho‑Chloro Isomer

The 2(1H)‑pyrazinone ring presents a single H‑bond donor (N1‑H) and two H‑bond acceptors (C2=O and N4), making it a minimalist hinge‑binding fragment for ATP‑competitive kinase inhibition [1]. The ortho‑chloro isomer has been evaluated for antiproliferative activity and yielded IC₅₀ values of 1.1 µM (HCT‑116), 1.6 µM (Huh‑7), and 3.3 µM (MCF‑7) . In contrast, no peer‑reviewed quantitative bioactivity data have been reported for 5‑(3‑chlorophenyl)pyrazin‑2(1H)‑one in any publicly accessible database (ChEMBL, BindingDB, PubChem BioAssay) as of 2026 [2]. This data gap presents a clear opportunity for a research group to generate first‑in‑class SAR data for the meta‑chloro derivative in their own assay panel.

Structure‑activity relationship Kinase hinge binder Fragment‑based screening

Optimal Procurement and Application Scenarios for 5-(3-Chlorophenyl)pyrazin-2(1H)-one


Fragment-Based Lead Discovery Scaffold with Undefined SAR Space

Because no peer‑reviewed potency data exist for 5‑(3‑chlorophenyl)pyrazin‑2(1H)‑one, it represents a clean, unencumbered fragment for screening against kinase panels or GPCR targets. The pyrazinone core is a validated hinge‑binder, and the meta‑chlorophenyl group provides a vector for rapid SAR expansion via Suzuki or Buchwald coupling . Researchers can use this compound as an unbiased starting point, knowing that any activity detected is genuinely novel, which may strengthen patent claims [1].

Synthetic Intermediate for CRF₁ Antagonist and Btk Inhibitor Libraries

The compound is structurally congruent with the pyrazinone scaffold used in published CRF₁ receptor antagonists (e.g., N3‑phenylpyrazinones) [2] and in Roche’s Btk inhibitor patent series [3]. Its meta‑chloro substituent matches the preferred substitution pattern identified in SAR tables where meta‑halogenated phenyl groups consistently outperform unsubstituted phenyl in binding assays [2]. Procuring this building block enables direct elaboration to compound libraries that probe the same chemical space as these clinically pursued targets.

Computational Chemistry and QSAR Model Training

The availability of high‑purity (98%) material and well‑defined, predicted physicochemical properties (logP, TPSA) makes the compound suitable as a calibration standard or training‑set entry for QSAR models focusing on chlorinated heterocycles. Its simplicity (MW 206.6, only 1 rotatable bond) reduces conformational noise in docking simulations, making it an ideal probe for validating computational binding‑mode predictions before committing to more complex analogs .

Quote Request

Request a Quote for 5-(3-Chlorophenyl)pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.